molecular formula C12H7NO B1209947 4-aza-9-fluorenone CAS No. 3882-46-0

4-aza-9-fluorenone

Cat. No.: B1209947
CAS No.: 3882-46-0
M. Wt: 181.19 g/mol
InChI Key: LAHFQGLEIGIEMT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5H-Indeno[1,2-b]pyridin-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial and antioxidant activities . The compound’s rigid planar structure allows it to intercalate into the DNA-topoisomerase complex, inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and repair . This inhibition can lead to cell growth arrest and cell death, making 5H-Indeno[1,2-b]pyridin-5-one a potential candidate for developing novel antibacterial agents.

Cellular Effects

5H-Indeno[1,2-b]pyridin-5-one has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit topoisomerase enzymes disrupts DNA replication and repair, leading to changes in gene expression and cellular metabolism . Additionally, 5H-Indeno[1,2-b]pyridin-5-one has shown anticancer activity against breast cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

The molecular mechanism of 5H-Indeno[1,2-b]pyridin-5-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s planar structure facilitates its intercalation into the DNA-topoisomerase complex, inhibiting the activity of topoisomerase enzymes . This inhibition prevents the proper replication and repair of DNA, leading to cell growth arrest and cell death. Additionally, 5H-Indeno[1,2-b]pyridin-5-one may interact with other biomolecules, further influencing cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5H-Indeno[1,2-b]pyridin-5-one have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 5H-Indeno[1,2-b]pyridin-5-one remains stable under certain conditions, allowing for prolonged observation of its effects on cells

Dosage Effects in Animal Models

The effects of 5H-Indeno[1,2-b]pyridin-5-one vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.

Metabolic Pathways

5H-Indeno[1,2-b]pyridin-5-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with topoisomerase enzymes play a significant role in its metabolic effects, as it inhibits DNA replication and repair . Additionally, 5H-Indeno[1,2-b]pyridin-5-one may affect metabolic flux and metabolite levels, further influencing cellular processes and overall metabolism.

Transport and Distribution

The transport and distribution of 5H-Indeno[1,2-b]pyridin-5-one within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . Understanding the transport and distribution mechanisms of 5H-Indeno[1,2-b]pyridin-5-one is essential for optimizing its therapeutic potential and minimizing any off-target effects.

Subcellular Localization

The subcellular localization of 5H-Indeno[1,2-b]pyridin-5-one can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 5H-Indeno[1,2-b]pyridin-5-one is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

indeno[1,2-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHFQGLEIGIEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10192081
Record name 5H-Indeno(1,2-b)pyridin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10192081
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Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3882-46-0
Record name 5H-Indeno[1,2-b]pyridin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3882-46-0
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Record name 5H-Indeno(1,2-b)pyridin-5-one
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Record name 3882-46-0
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Record name 5H-Indeno(1,2-b)pyridin-5-one
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Record name 5H-indeno[1,2-b]pyridin-5-one
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Record name 4-Azafluoren-9-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU4UN93QQX
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Synthesis routes and methods I

Procedure details

A solution of benzo[h]quinoline (6 g, 33.5 mmol) and KOH (5.6 g, 100.5 mmol) in water (400 mL) was boiled. A hot solution of KMnO4 (14.8 g, 93.8 mmol) in water (240 mL) was added dropwise over 1 hour to the boiling solution. The mixture was refluxed for another 6 hours and filtered hot. The filtrate was allowed to cool to room temperature. The organic layer was extracted with chloroform and water, dried with anhydrous magnesium sulfate. After solvent removal, the residue was purified by column chromatography on silica (acetone-petroleum ether) to give product 2.5 g (42%) as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
14.8 g
Type
reactant
Reaction Step Three
Name
Quantity
240 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
42%

Synthesis routes and methods II

Procedure details

Subsequently, in a stream of argon, 1.5 L of a 10% aqueous solution of sodium hydroxide was added to 51.0 g (244 mmol) of 1-azaphenanthrene-5,6-dione, and heated and stirred at 85° C. for 90 minutes. After the mixture was cooled to room temperature, the precipitate was filtered out. The filtrate was extracted with chloroform and concentrated, and added to the precipitate, whereby a crude material was obtained. The crude material was purified by chromatography on silica gel with toluene/ethyl acetate=10:1 to give 16.8 g of 4-azafluorene-9-one (37.9% yield).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-azaphenanthrene-5,6-dione
Quantity
51 g
Type
reactant
Reaction Step One
Yield
37.9%

Synthesis routes and methods III

Procedure details

Following the procedure described in Example 608, Part B, 8.2 g (0.04 mole) of 1-azaphenanthren-5,6-dione and 165 ml of 10% sodium hydroxide were heated in a bath at 80°-90° for 3 hours. Identical workup yielded 3.88 g, m.p. 140°-2° of pure 4-azafluoren-9-one.
Name
1-azaphenanthren-5,6-dione
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

See general oxidation method of Sprinzak, J. Am. Chem. Soc., 80 (1958) 5449. 4-Azafluorene (5.0 g, 30 mmol) was dissolved in 50 mL anhydrous pyridine containing in solution 2 mL Triton B solution (prepared by evaporating 5 mL of 40% Triton B in methanol (Aldrich Chemical, Inc.) and 5 mL pyridine with heat and reduced pressure followed by q.s. to 10 mL with pyridine). Then air was continuously bubbled through the solution with stirring. An addition of 2 mL Triton B solution was made twice more at two-hour intervals. After six hours the reaction mixture was evaporated to dryness. The residue was triturated in 30 mL water and extracted four times with ethyl acetate (total volume 200 mL). The combined ethyl acetate extracts were dried over anhydrous sodium sulfate. After filtration and evaporation, the residue was chromatographed (silica gel and chloroform) to yield after evaporation of the solvent 4.5 g (83%) of (28). m.p. 132°-136° C. (reported 142° C.).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-aza-9-fluorenone
Reactant of Route 2
4-aza-9-fluorenone
Reactant of Route 3
4-aza-9-fluorenone
Reactant of Route 4
4-aza-9-fluorenone
Reactant of Route 5
4-aza-9-fluorenone
Reactant of Route 6
4-aza-9-fluorenone

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